2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid
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Overview
Description
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid is an organic compound with a unique structure that includes a cyclohexene ring and an oxoacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid typically involves the use of cyclohexene as a starting material. The process includes several steps:
Oxidation: Cyclohexene is oxidized to form cyclohex-2-en-1-one.
Carboxylation: The cyclohex-2-en-1-one undergoes carboxylation to introduce the oxoacetic acid group.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxoacetic acid group can participate in various biochemical reactions, influencing metabolic processes and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-(cyclohex-1-en-1-yl)acetic acid: Similar structure but lacks the oxo group.
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid: Contains a cyclohexane ring and an acetic acid group but has different functional groups.
Uniqueness
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid is unique due to the presence of both a cyclohexene ring and an oxoacetic acid group, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C8H10O3 |
---|---|
Molecular Weight |
154.16 g/mol |
IUPAC Name |
2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,10,11)/t6-/m0/s1 |
InChI Key |
VTGSKDBXDDCSPS-LURJTMIESA-N |
Isomeric SMILES |
C1CC=C[C@@H](C1)C(=O)C(=O)O |
Canonical SMILES |
C1CC=CC(C1)C(=O)C(=O)O |
Origin of Product |
United States |
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